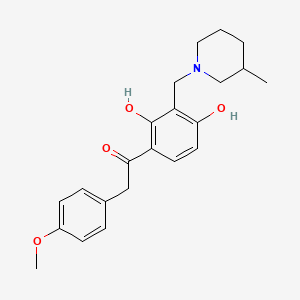

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone

Description

This compound features a 2,4-dihydroxyphenyl core modified with a 3-((3-methylpiperidin-1-yl)methyl) substituent and a 4-methoxyphenyl ethanone moiety.

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-2-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-15-4-3-11-23(13-15)14-19-20(24)10-9-18(22(19)26)21(25)12-16-5-7-17(27-2)8-6-16/h5-10,15,24,26H,3-4,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFBQXYIMTUZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves multiple steps, including the formation of the core phenyl structure, introduction of the piperidinyl group, and subsequent functionalization with hydroxyl and methoxy groups. Common synthetic routes may involve:

Aromatic substitution reactions: to introduce the hydroxyl and methoxy groups.

Nucleophilic substitution reactions: to attach the piperidinyl group.

Oxidation and reduction reactions: to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Derivatives

Research indicates that derivatives of this compound can be synthesized through various methods, including Claisen–Schmidt condensation reactions. These synthetic pathways often involve the use of substituted aldehydes and acetophenone derivatives, leading to a range of chalcone derivatives with potential biological activities .

Biological Activities

1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone exhibits several promising biological activities:

Antioxidant Properties

Studies have demonstrated that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure is believed to contribute to its free radical scavenging ability .

Anticancer Activity

Research has shown that certain derivatives of this compound exhibit anticancer properties. For instance, modifications to the basic structure can enhance its efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for developing new anticancer agents .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly due to the presence of the piperidine moiety. This aspect is under investigation for its implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Synthesis and Biological Evaluation | A study synthesized several derivatives of this compound and evaluated their biological activities. Some showed significant anticancer effects against breast cancer cell lines. | Potential for developing new cancer therapies. |

| Antioxidant Activity Assessment | Research indicated that the compound exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid. | Could be utilized in formulations aimed at oxidative stress management. |

| Neuroprotective Studies | Investigations into the neuroprotective effects revealed that certain derivatives could inhibit neuroinflammation in vitro. | Promising candidates for treating neurodegenerative conditions. |

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Biological Activity

The compound 1-(2,4-Dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anti-tumor, anti-microbial, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a piperidine moiety, which is often associated with various biological activities due to its ability to interact with biological receptors.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a related study found that certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting a potential for similar activity in the compound of interest .

Table 1: Summary of Antitumor Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 6a | 1.35 | Inhibition of cell proliferation |

| Compound 6e | 2.18 | Induction of apoptosis |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated broad-spectrum activity against various pathogens. A study on related structures showed promising results against Staphylococcus aureus and Candida albicans, indicating that our compound may share these properties .

Table 2: Antimicrobial Activity Comparison

| Pathogen | Compound Tested | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Similar Derivative | 15.62 |

| Candida albicans | Similar Derivative | 15.62 |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that compounds similar to the target molecule can induce cell cycle arrest and apoptosis in cancer cell lines. For example, one study highlighted a chalcone derivative that suppressed prostate cancer through p53-mediated pathways, suggesting that our compound might exhibit similar mechanisms .

- Docking Studies : Molecular docking studies indicate that the compound can effectively bind to targets involved in cancer progression and microbial resistance. These findings support further exploration into its efficacy as a therapeutic agent.

- Toxicity Assessments : Preliminary cytotoxicity tests on human embryonic kidney (HEK-293) cells revealed that several structurally related compounds were non-toxic at effective concentrations, providing a favorable safety profile for further development .

Q & A

What are the critical considerations for optimizing the multi-step synthesis of 1-(2,4-dihydroxy-3-((3-methylpiperidin-1-yl)methyl)phenyl)-2-(4-methoxyphenyl)ethanone?

Level: Basic

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions and intermediates. A plausible route involves:

- Step 1: Condensation of 2,4-dihydroxyacetophenone with 3-methylpiperidine via Mannich reaction to introduce the 3-methylpiperidinylmethyl group. Temperature (60–80°C) and pH (weakly acidic, pH ~5) are critical for regioselectivity .

- Step 2: Coupling with 4-methoxyphenylacetyl chloride under anhydrous conditions (e.g., dry THF) with a base like triethylamine to minimize side reactions .

- Yield Optimization: Use thin-layer chromatography (TLC) for real-time monitoring and adjust solvent polarity (e.g., ethanol/DMF mixtures) to enhance crystallization .

How can researchers validate the structural integrity and purity of this compound using advanced analytical techniques?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the dihydroxyphenyl (δ 6.2–6.8 ppm, doublets), methoxyphenyl (δ 3.8 ppm, singlet), and 3-methylpiperidinylmethyl (δ 2.5–3.0 ppm, multiplet) groups. Use 2D-COSY to resolve overlapping signals .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to assess purity (>98%). Retention time and UV-Vis spectra (λ ~280 nm) confirm identity .

- Mass Spectrometry (HRMS): Compare experimental [M+H]+ with theoretical molecular weight (C₂₂H₂₇NO₅: ~409.18 g/mol) to rule out impurities .

What strategies are recommended for identifying biological targets and elucidating structure-activity relationships (SAR) for this compound?

Level: Advanced

Methodological Answer:

- Target Identification:

- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin receptors) due to structural similarity to piperidine-containing ligands. Use radiolabeled ligands (e.g., [³H]-LSD) to quantify affinity .

- Kinase Profiling: Test inhibition of kinases (e.g., MAPK) via ATP-competitive assays, leveraging the methoxyphenyl group’s potential hydrophobic interactions .

- SAR Studies:

- Substituent Variation: Synthesize analogs with modified piperidine (e.g., 4-methyl vs. 3-methyl) or methoxy groups (e.g., 4-ethoxy) to assess impact on activity .

- Bioisosteric Replacement: Replace the ethanone moiety with a carbamate to evaluate metabolic stability .

How can researchers address contradictory data in biological assays involving this compound?

Level: Advanced

Methodological Answer:

- Assay Conditions: Standardize protocols (e.g., cell passage number, serum-free media) to minimize variability. For cytotoxicity assays, confirm cell viability via ATP-based luminescence .

- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., oxidized dihydroxyphenyl derivatives) that may interfere with activity .

- Dose-Response Validation: Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

What are the stability profiles of this compound under varying storage and experimental conditions?

Level: Advanced

Methodological Answer:

- Storage: Store at –20°C in amber vials under argon to prevent oxidation of dihydroxyphenyl groups. Desiccate to avoid hygroscopic degradation .

- pH Stability: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 3–9). The compound is prone to hydrolysis at pH >8, degrading into 4-methoxyphenylacetic acid .

- Light Exposure: Monitor UV-induced degradation via HPLC; use UV filters in experimental setups .

What computational methods are effective in predicting the pharmacokinetic properties of this compound?

Level: Advanced

Methodological Answer:

- ADME Prediction: Use SwissADME to estimate logP (~2.5) and permeability (Caco-2 >5 × 10⁻⁶ cm/s). The methoxyphenyl group enhances lipophilicity but may reduce solubility .

- Metabolic Sites: Identify vulnerable sites (e.g., piperidine N-demethylation) using Schrödinger’s Metabolism Module. Prioritize CYP3A4/2D6 inhibition assays .

- Docking Simulations: Perform AutoDock Vina simulations with homology-modeled targets (e.g., 5-HT₂A receptor) to guide SAR .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Level: Advanced

Methodological Answer:

- Bioavailability Studies: Measure plasma concentration via LC-MS/MS after oral administration in rodents. Low bioavailability (<20%) may explain reduced in vivo activity .

- Metabolite Identification: Incubate with liver microsomes (human/rat) to detect active metabolites (e.g., O-demethylated derivatives) .

- Tissue Distribution: Use whole-body autoradiography to assess penetration into target tissues (e.g., brain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.